Welcome to the BenchChem Online Store!
molecular formula C7H3Cl2N B7724041 2,3-Dichlorobenzonitrile CAS No. 61593-48-4

2,3-Dichlorobenzonitrile

Cat. No. B7724041
M. Wt: 172.01 g/mol
InChI Key: OHDYZVVLNPXKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05597823

Procedure details

The product from Example 56B (1.7 g, 10 mmol) was treated with 1 eq of methyl thioglycolate and 1 eq sodium carbonate in methanol as described in Example 41A to give after chromatography (4:1 hexane/EtOAc) the title compound in 12% yield. 1H NMR (300 MHz, CDCl3) d 3.81 (s, 3H), 5.90 (bs, 2H), 7.34 (t, J=8 Hz, 1H), 7.48 (dd, J=8.1 Hz, 1H), 7.56 (dd, J=8,1 Hz, 1H). MS (DCI/NH3) m/e 259 (M+NH4)+.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
12%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:11]([O:15][CH3:16])(=[O:14])[CH2:12][SH:13].C(=O)([O-])[O-].[Na+].[Na+].CCCCCC.CCOC(C)=O>CO>[NH2:5][C:4]1[C:3]2[CH:6]=[CH:7][CH:8]=[C:9]([Cl:10])[C:2]=2[S:13][C:12]=1[C:11]([O:15][CH3:16])=[O:14] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC2=C1C=CC=C2Cl)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.